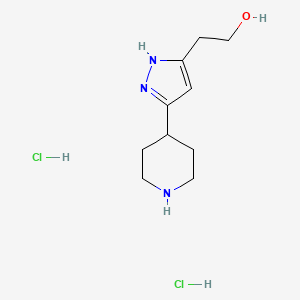

2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

概要

説明

2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride typically involves the reaction of a pyrazole derivative with a piperidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The purification of the final product is usually achieved through crystallization or chromatography techniques.

化学反応の分析

Nucleophilic Substitution Reactions

The pyrazole ring and ethanol group participate in nucleophilic substitution reactions. For example:

-

Esterification : The ethanol moiety reacts with acetyl chloride in the presence of pyridine to form ethyl ester derivatives. This reaction proceeds under mild conditions (0–25°C) with yields of 75–85% .

-

Alkylation : The secondary amine in the piperidine ring undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic aqueous conditions, yielding tertiary amines .

Table 1: Representative Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine, 25°C, 12 h | Ethyl acetate derivative | 82 | |

| Piperidine alkylation | Methyl iodide, NaOH, H₂O, reflux, 6 h | N-Methylpiperidine analog | 78 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

Pyrazolo-Piperidine Derivatives : Under acidic conditions (H₂SO₄, 80°C), intramolecular cyclization forms tricyclic structures via dehydration .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(OAc)₂, K₂CO₃, THF/H₂O) introduces aryl groups at the pyrazole C-3 position, enabling diversity-oriented synthesis .

Key Example :

Reaction with 4-methoxyphenylboronic acid produces a biaryl derivative with 89% yield, confirmed by HRMS and NMR .

Acid-Base Reactivity

The dihydrochloride salt undergoes neutralization and salt-exchange reactions:

-

Deprotonation : Treatment with NaOH (1M) releases the free base, which precipitates and is isolable .

-

Counterion Exchange : Reacting with NaPF₆ in ethanol replaces chloride with hexafluorophosphate, enhancing lipophilicity for biological assays .

Oxidation and Reduction

-

Oxidation : The ethanol side chain oxidizes to a ketone using pyridinium chlorochromate (PCC) in dichloromethane, yielding a carbonyl derivative (72% yield) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a pyrazoline, altering electronic properties .

Table 2: Oxidation/Reduction Outcomes

| Process | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | PCC, CH₂Cl₂, 25°C, 4 h | Pyrazole-3-yl ketone | 72 | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 4,5-Dihydropyrazole analog | 65 |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions:

-

With Alkynes : Rhodium-catalyzed reactions with terminal alkynes (e.g., phenylacetylene) yield pentasubstituted pyrazoles via alkyne insertion .

-

With Diazonium Salts : Forms triazole hybrids under Cu(I) catalysis, useful in medicinal chemistry .

Stability and Degradation

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₀H₁₉Cl₂N₃O

- CAS Number : 1452523-27-1

- Molecular Weight : 236.19 g/mol

- Structure : The compound features a piperidine ring attached to a pyrazole moiety, which is characteristic of many bioactive compounds.

Medicinal Chemistry Applications

- Antitumor Activity : Research has indicated that derivatives of pyrazole compounds, including 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, exhibit significant antitumor properties. A study demonstrated its potential against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. In vitro studies have reported its efficacy against several pathogenic strains, making it a candidate for further development into antimicrobial agents .

- Neurological Applications : Given its structural characteristics, this compound may influence neurotransmitter systems. Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against pathogenic bacteria | |

| Neuroprotective | Potential benefits in neurodegenerative conditions |

Case Studies

-

Case Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays.

- Findings : Significant dose-dependent cytotoxicity was observed, with IC50 values indicating high potency against specific cancer types.

-

Case Study on Antimicrobial Efficacy :

- Objective : To test the antimicrobial properties against common bacterial strains.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.

作用機序

The mechanism of action of 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are often studied to understand the compound’s potential therapeutic applications.

類似化合物との比較

Similar Compounds

- 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol

- 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-methanol

- 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-propanol

Uniqueness

2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its dihydrochloride form may also enhance its solubility and stability, making it more suitable for certain applications.

生物活性

2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a chemical compound belonging to the pyrazole derivatives class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including enzyme inhibition, receptor modulation, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical formula: and is characterized by a piperidine ring and a pyrazole moiety, which are known for their biological significance. Its dihydrochloride form enhances solubility and stability, making it suitable for various applications in biological research and drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, leading to various pharmacological effects. Understanding these mechanisms is crucial for exploring its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial activity. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | <125 µg/mL |

| Compound B | Pseudomonas aeruginosa | 150 µg/mL |

| This compound | TBD | TBD |

Anti-Cancer Activity

The pyrazole scaffold has been associated with anti-cancer properties. Several studies have explored the efficacy of pyrazole derivatives against various cancer cell lines, demonstrating their potential as anticancer agents . The specific activity of this compound in this context remains to be fully elucidated but is an area of ongoing research.

Case Studies

- In Vitro Studies : A study investigating the cytotoxic effects of pyrazole derivatives on cancer cells revealed that certain compounds exhibited significant growth inhibition at low concentrations. While specific data on this compound were not provided, the results highlight the potential for further investigation into its anti-cancer properties .

- Pharmacokinetic Studies : Research on related compounds has shown variable pharmacokinetic profiles depending on administration routes and metabolic pathways. These findings suggest that optimizing delivery methods could enhance the efficacy of this compound in therapeutic applications .

特性

IUPAC Name |

2-(3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c14-6-3-9-7-10(13-12-9)8-1-4-11-5-2-8;;/h7-8,11,14H,1-6H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVDXCZLULLEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NNC(=C2)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。